Pde4-IN-3

Description

Properties

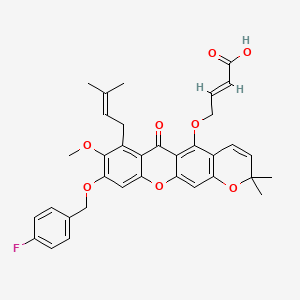

Molecular Formula |

C35H33FO8 |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

(E)-4-[9-[(4-fluorophenyl)methoxy]-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-5-yl]oxybut-2-enoic acid |

InChI |

InChI=1S/C35H33FO8/c1-20(2)8-13-24-30-26(18-28(33(24)40-5)42-19-21-9-11-22(36)12-10-21)43-27-17-25-23(14-15-35(3,4)44-25)34(31(27)32(30)39)41-16-6-7-29(37)38/h6-12,14-15,17-18H,13,16,19H2,1-5H3,(H,37,38)/b7-6+ |

InChI Key |

OVSHRJGAYOZGQR-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OC/C=C/C(=O)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC=CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Pde4-IN-3: Unraveling the Chemical Identity and Properties of a Novel Phosphodiesterase 4 Inhibitor

Initial investigations into the chemical structure and properties of the compound designated as Pde4-IN-3 have revealed a significant information gap in publicly accessible scientific literature and chemical databases. Despite a comprehensive search for its chemical structure, properties, and associated experimental data, no specific molecule corresponding to the identifier "this compound" has been found.

This suggests that "this compound" may represent an internal codename for a novel phosphodiesterase 4 (PDE4) inhibitor currently under investigation within a private research and development setting, such as a pharmaceutical company or academic laboratory. It is common practice for such entities to assign internal identifiers to compounds during the early stages of drug discovery, with the detailed chemical information remaining proprietary until public disclosure, typically through patent applications or peer-reviewed publications.

While specific data on this compound is unavailable, this guide will provide a comprehensive overview of the core characteristics of PDE4 inhibitors, which would be relevant to understanding the potential profile of this compound. This information is based on the extensive body of research available for other well-characterized PDE4 inhibitors.

The Landscape of PDE4 Inhibition: A General Overview

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE4 plays a pivotal role in regulating a multitude of cellular processes, particularly in inflammatory and immune cells. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling cascades that can suppress inflammatory responses.[1][2] This mechanism of action has made PDE4 a highly attractive therapeutic target for a range of inflammatory diseases.

Key Therapeutic Applications of PDE4 Inhibitors:

-

Chronic Obstructive Pulmonary Disease (COPD): To reduce inflammation and improve lung function.[1]

-

Psoriasis and Psoriatic Arthritis: To mitigate skin and joint inflammation.[1][3]

-

Atopic Dermatitis: For the topical treatment of eczema.[3]

-

Asthma: To control airway inflammation.[1]

General Chemical Properties and Structural Classes of PDE4 Inhibitors

PDE4 inhibitors are a structurally diverse class of molecules. However, they often share common pharmacophoric features that enable their binding to the active site of the PDE4 enzyme. Several distinct structural classes of PDE4 inhibitors have been identified and extensively studied.

A summary of prominent structural classes is presented in the table below:

| Structural Class | Key Features & Representative Examples |

| Catechol-Ethers | Contains a catechol ether moiety. Examples include Rolipram and Roflumilast. |

| Quinoline Derivatives | Feature a quinoline core structure.[3] |

| Quinazolinedione and Pyrimidinedione Derivatives | Based on quinazolinedione or pyrimidinedione scaffolds. |

| Benzoxaborole Derivatives | Incorporates a benzoxaborole ring system, as seen in Crisaborole.[3] |

| Phthalimide-Containing | Includes a phthalimide group, a key feature of Apremilast.[3] |

Without the specific structure of this compound, it is not possible to assign it to any of these classes.

The PDE4 Signaling Pathway and Mechanism of Action

The inhibition of PDE4 exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. The logical flow of this pathway is depicted in the following diagram.

Figure 1: PDE4 Signaling Pathway and Inhibition. This diagram illustrates the central role of PDE4 in degrading cAMP. Inhibition of PDE4 by a compound like this compound leads to an accumulation of cAMP, which in turn activates anti-inflammatory pathways (via PKA and CREB) and suppresses pro-inflammatory signaling (via inhibition of the NF-κB pathway).

Hypothetical Experimental Protocols for Characterizing this compound

Should this compound become publicly characterized, a series of standard in vitro and in vivo experiments would be necessary to elucidate its pharmacological profile. The following outlines a logical experimental workflow.

Figure 2: Experimental Workflow for PDE4 Inhibitor Characterization. This flowchart outlines the typical progression of experiments to characterize a novel PDE4 inhibitor, from initial synthesis to in vivo efficacy studies.

Detailed Methodologies for Key Experiments:

-

PDE4 Enzyme Inhibition Assay (Biochemical Assay):

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.

-

Principle: Recombinant human PDE4 enzyme is incubated with the substrate cAMP in the presence of varying concentrations of the inhibitor. The amount of cAMP remaining or the amount of AMP produced is quantified.

-

Typical Protocol:

-

A reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, and recombinant human PDE4B (or other isoforms) is prepared.

-

Serial dilutions of this compound (typically in DMSO) are added to the reaction mixture.

-

The reaction is initiated by the addition of a known concentration of cAMP, often radiolabeled ([³H]-cAMP) for ease of detection.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is terminated, and the amount of hydrolyzed cAMP is determined. For radiolabeled assays, this can be achieved by using a scintillant that specifically interacts with the product.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

-

-

Cellular cAMP Measurement Assay (Cell-Based Assay):

-

Objective: To confirm that this compound can increase intracellular cAMP levels in a cellular context.

-

Principle: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cell line overexpressing PDE4) is treated with the inhibitor, and the intracellular cAMP concentration is measured.

-

Typical Protocol:

-

Cells are cultured to an appropriate density.

-

Cells are pre-treated with various concentrations of this compound for a defined period.

-

Intracellular cAMP levels are stimulated using an agent like forskolin (an adenylate cyclase activator).

-

The reaction is stopped, and the cells are lysed.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Conclusion

While the specific chemical identity and properties of this compound remain elusive in the public domain, the well-established principles of PDE4 inhibition provide a strong framework for understanding its potential therapeutic role and the experimental approaches required for its characterization. The information and methodologies presented in this guide serve as a comprehensive resource for researchers and drug development professionals interested in the field of PDE4 inhibitors. Further public disclosure of data on this compound is awaited to enable a specific and detailed analysis of this potentially novel therapeutic agent.

References

The Discovery and Synthesis of Apremilast: A Phosphodiesterase 4 Inhibitor for Inflammatory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Approved for the treatment of psoriasis and psoriatic arthritis, apremilast represents a significant advancement in the management of these chronic inflammatory conditions. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to apremilast. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support further research and development in this area.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP).[1] By degrading cAMP, PDE4 plays a critical role in regulating the activity of numerous immune and inflammatory cells.[2] Elevated intracellular cAMP levels are associated with the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[3] Consequently, the inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory diseases.[4]

Discovery of Apremilast

The development of apremilast stemmed from research aimed at creating orally available, selective PDE4 inhibitors with a favorable safety profile. Early PDE4 inhibitors were often limited by dose-limiting side effects such as nausea and emesis. The discovery of apremilast, a thalidomide analog, marked a significant step forward.[5] Its development was the result of a focused effort to optimize the structure-activity relationship of a series of sulfone-containing compounds, leading to a potent and orally active inhibitor of both PDE4 and tumor necrosis factor-alpha (TNF-α) production.[6]

Synthesis of Apremilast

The chemical name for Apremilast is (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide.[7] Several synthetic routes to Apremilast have been reported, often focusing on the stereoselective synthesis of the chiral amine intermediate. A common approach involves the following key steps:

-

Synthesis of the chiral amine intermediate: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

-

Condensation with 3-acetamidophthalic anhydride.

Below is a representative synthetic scheme and a detailed experimental protocol.

Representative Synthetic Scheme

Caption: A generalized synthetic workflow for Apremilast.

Experimental Protocol: Synthesis of Apremilast

This protocol is a composite of procedures described in the literature and is intended for informational purposes. Researchers should consult the original publications and adapt the procedures as necessary for their specific laboratory conditions.

Step 1: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt (Chiral Resolution)

-

Preparation of Racemic Amine: 3-ethoxy-4-methoxybenzonitrile is reacted with dimethyl sulfone in the presence of a strong base (e.g., n-butyllithium) in an organic solvent. The resulting intermediate is then reduced (e.g., with sodium borohydride) to yield the racemic amine, 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine.[8]

-

Chiral Resolution: The racemic amine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a chiral resolving agent, such as N-acetyl-L-leucine. The mixture is heated to dissolution and then allowed to cool, leading to the selective crystallization of the (S)-amine N-acetyl-L-leucine salt. The salt is collected by filtration and dried.[8]

Step 2: Condensation to form Apremilast

-

In a reaction vessel, suspend (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt and 3-acetamidophthalic anhydride in glacial acetic acid.[8]

-

Heat the reaction mixture to 80-90°C for 11-12 hours.[8]

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and remove the acetic acid under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude Apremilast.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Apremilast.[9]

Mechanism of Action

Apremilast exerts its anti-inflammatory effects by selectively inhibiting PDE4. This inhibition leads to an increase in intracellular cAMP levels in various immune and non-immune cells.[10] The elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of several genes involved in the inflammatory response. Specifically, this leads to the downregulation of pro-inflammatory cytokines such as TNF-α, Interleukin-23 (IL-23), and IL-17, and the upregulation of the anti-inflammatory cytokine IL-10.[3][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide | C22H24N2O7S | CID 9912092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. Apremilast synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Pde4-IN-3 and PDE4B-IN-3: Potent Inhibitors of Phosphodiesterase 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two novel research compounds, Pde4-IN-3 and PDE4B-IN-3, potent inhibitors of the phosphodiesterase 4 (PDE4) enzyme family. This document details their mechanism of action, summarizes their known quantitative biological activities, and provides detailed experimental protocols for their characterization. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their function and evaluation. Due to the limited availability of public information, this guide focuses on the pharmacological and biological aspects of these compounds as tools for research and potential starting points for drug discovery.

Introduction to Phosphodiesterase 4 (PDE4)

The phosphodiesterase (PDE) superfamily of enzymes plays a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP.[1] These enzymes are predominantly expressed in immune and central nervous system cells.[1] By degrading cAMP to its inactive form, AMP, PDE4 enzymes are crucial regulators of a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.[1]

Inhibition of PDE4 activity leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn modulate the transcription and release of a wide array of inflammatory mediators. Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders. Several PDE4 inhibitors, including roflumilast, apremilast, and crisaborole, have been approved for clinical use in conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriatic arthritis, and atopic dermatitis.[2]

This guide focuses on two specific investigational compounds, This compound and PDE4B-IN-3 , which have been identified as potent inhibitors of PDE4.

Physicochemical and Pharmacological Properties

This compound and PDE4B-IN-3 are novel small molecules designed as potent inhibitors of the PDE4 enzyme. The available quantitative data for these compounds are summarized below.

| Property | This compound | PDE4B-IN-3 |

| Description | A novel and orally active PDE4 inhibitor.[3] | A potent PDE4B inhibitor with anti-inflammatory activities.[4] |

| CAS Number | Not available in public search results. | 2819779-01-4[4] |

| Molecular Weight | 600.63 g/mol [5] | Not available in public search results. |

| IC50 (PDE4) | 4.2 nM[3][5] | 0.94 µM (for PDE4B)[4] |

| Cellular Activity | Not available in public search results. | Inhibition of Nitric Oxide (NO) production: IC50 = 20.40 µM (in RAW264.7 cells)[4]Inhibition of TNF-α production: IC50 = 23.48 µM (in RAW264.7 cells)[4]Inhibition of IL-1β production: IC50 = 18.98 µM (in RAW264.7 cells)[4] |

| Other Known Effects | Not available in public search results. | Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells.[4] |

Mechanism of Action

The primary mechanism of action for both this compound and PDE4B-IN-3 is the inhibition of the PDE4 enzyme. By binding to the active site of PDE4, these inhibitors prevent the hydrolysis of cAMP to AMP.[1] The resulting increase in intracellular cAMP concentration leads to the activation of PKA. Activated PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes while simultaneously suppressing the expression of pro-inflammatory genes.

The reported anti-inflammatory effects of PDE4B-IN-3 are a direct consequence of this pathway. The inhibition of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide, as well as the enzymes responsible for their production (COX-2 and iNOS), is a hallmark of PDE4 inhibition.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PDE4 inhibitors like this compound and PDE4B-IN-3.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4B enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (this compound or PDE4B-IN-3) dissolved in DMSO

-

Detection reagents (e.g., fluorescence polarization-based kit)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified PDE4B enzyme.

-

Initiation of Reaction: Add cAMP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves a reagent that binds to the product (AMP) and generates a signal.

-

Data Acquisition: Measure the signal (e.g., fluorescence polarization) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of TNF-α Production in RAW264.7 Macrophages

This protocol outlines a method to measure the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

RAW264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound or PDE4B-IN-3) dissolved in DMSO

-

Cell viability assay reagent (e.g., MTT)

-

TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production. Include a vehicle control (DMSO) and a non-stimulated control.

-

Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Cell Viability Assay: To the remaining cells in the plate, add a cell viability reagent (e.g., MTT) to assess any cytotoxic effects of the compound.

-

Data Analysis: Normalize the TNF-α concentrations to the vehicle control. Plot the percentage of TNF-α inhibition against the logarithm of the compound concentration and determine the IC50 value. Ensure that the observed inhibition is not due to cytotoxicity by analyzing the cell viability data.

Synthesis and Structure-Activity Relationship (SAR)

Detailed synthesis protocols for this compound and PDE4B-IN-3 are not publicly available and are likely proprietary. These compounds are available from various chemical suppliers for research purposes. The development of PDE4 inhibitors often involves medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties while minimizing side effects.

Therapeutic Potential

The potent anti-inflammatory profile of PDE4B-IN-3, demonstrated by its ability to inhibit the production of key pro-inflammatory mediators, suggests its potential as a lead compound for the development of therapeutics for inflammatory diseases.[4] Conditions where PDE4 inhibitors have shown clinical benefit include COPD, psoriasis, psoriatic arthritis, and atopic dermatitis.[2][6] Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of this compound and PDE4B-IN-3 is warranted to fully assess their therapeutic potential.

Conclusion

This compound and PDE4B-IN-3 are potent and specific inhibitors of the PDE4 enzyme family. The available data for PDE4B-IN-3 demonstrates its significant anti-inflammatory effects in a cellular context. These compounds represent valuable tools for researchers investigating the role of PDE4 in various physiological and pathological processes. While further studies are required, their potent activity makes them interesting candidates for future drug development programs targeting inflammatory disorders.

References

- 1. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-alpha and leukotriene B4 in a novel human whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

The Role of Pde4-IN-3 in Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a myriad of cellular processes. The intracellular concentration of cAMP is meticulously controlled by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes, which specifically hydrolyzes cAMP, represents a key regulatory node in this signaling pathway.[1] Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of conditions, including inflammatory, respiratory, and neurological disorders.[2][3][4] This technical guide provides an in-depth overview of the role of PDE4 inhibition in cAMP signaling, with a focus on the novel and potent inhibitor, Pde4-IN-3. While specific data on this compound is emerging, this document integrates its known properties with the broader, well-established principles of PDE4 inhibition to offer a comprehensive resource for researchers and drug developers.

Introduction to the cAMP Signaling Pathway

The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. This rise in intracellular cAMP leads to the activation of several downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5] These effectors then phosphorylate a multitude of substrate proteins, triggering diverse physiological responses. The termination of this signal is primarily mediated by the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP) by PDEs.

The PDE superfamily is composed of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP. The PDE4 family is the largest and most extensively studied, comprising four genes (PDE4A, PDE4B, PDE4C, and PDE4D) that give rise to over 25 different isoforms through alternative splicing.[3] This diversity allows for the compartmentalization and fine-tuning of cAMP signaling in a tissue- and cell-specific manner.[1]

This compound: A Novel PDE4 Inhibitor

This compound is a novel, orally active inhibitor of phosphodiesterase 4.[1] Commercially available information identifies it as a potent molecule with significant potential for research into cAMP-mediated cellular processes.

Physicochemical Properties and Potency

Limited available data on this compound is summarized below, alongside data for well-characterized PDE4 inhibitors for comparative purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (nM) | Notes |

| This compound | C35H33FO8 | 600.63 | 4.2 | Novel, orally active PDE4 inhibitor.[1] |

| Rolipram | C16H21NO3 | 275.34 | ~1100 (S-enantiomer) | First-generation PDE4 inhibitor, widely used as a research tool. |

| Roflumilast | C17H14Cl2F2N2O3 | 403.21 | ~0.8 | Second-generation PDE4 inhibitor, approved for COPD treatment. |

| Apremilast | C22H24N2O7S | 460.5 | ~74 | Orally available PDE4 inhibitor approved for psoriasis and psoriatic arthritis. |

| Crisaborole | C14H10BNO3 | 251.05 | ~490 | Topical PDE4 inhibitor approved for atopic dermatitis. |

Mechanism of Action: How this compound Modulates cAMP Signaling

As a PDE4 inhibitor, this compound is presumed to act by competitively binding to the catalytic site of the PDE4 enzyme. This prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP. The elevated cAMP levels then enhance the activity of downstream effectors like PKA and EPAC, amplifying the cellular response to the initial stimulus.

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of its inhibition.

Experimental Protocols for Studying PDE4 Inhibition

Evaluating the efficacy and mechanism of a novel PDE4 inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro PDE4 Activity Assay

Objective: To determine the direct inhibitory effect of a compound on PDE4 enzyme activity.

Principle: This assay measures the conversion of cAMP to 5'-AMP by recombinant human PDE4. The amount of remaining cAMP or the generated 5'-AMP is then quantified.

Generalized Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme (specific isoforms can be used) is diluted in assay buffer. The substrate, [3H]-cAMP, is also prepared in the same buffer.

-

Compound Incubation: The test compound (e.g., this compound) is serially diluted and incubated with the PDE4 enzyme for a pre-determined time at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the [3H]-cAMP substrate.

-

Reaction Termination: The reaction is stopped by adding a stop solution, often containing a nonspecific PDE inhibitor like IBMX.

-

Product Separation: The product, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP. This is commonly achieved by adding a slurry of anion-exchange resin which binds the charged [3H]-cAMP, leaving the [3H]-5'-AMP in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell-Based cAMP Accumulation Assay

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.

Principle: Cells are treated with the PDE4 inhibitor, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin). The resulting intracellular cAMP concentration is then measured.

Generalized Protocol:

-

Cell Culture: A suitable cell line known to express PDE4 (e.g., HEK293, U937) is cultured to the desired confluency.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the PDE4 inhibitor (e.g., this compound) for a specific duration.

-

Stimulation: Cells are then stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The fold-increase in cAMP levels compared to the vehicle control is calculated for each inhibitor concentration.

The following diagram outlines a typical experimental workflow for evaluating a novel PDE4 inhibitor.

Therapeutic Implications and Future Directions

The inhibition of PDE4 is a validated therapeutic approach. The approval of several PDE4 inhibitors for clinical use underscores the potential of this drug class.[3][4] The primary therapeutic applications of PDE4 inhibitors are rooted in their anti-inflammatory effects. By elevating cAMP in immune cells, PDE4 inhibitors can suppress the production of pro-inflammatory cytokines and mediators.

The development of novel PDE4 inhibitors like this compound, with potentially improved potency and selectivity, is of significant interest. Future research on this compound should focus on:

-

Isoform Selectivity: Determining the inhibitory profile of this compound against the different PDE4 isoforms (A, B, C, and D) is critical, as isoform-selective inhibition may offer a better therapeutic window and reduced side effects.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory diseases will be essential to translate its in vitro potency to a therapeutic effect.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to assess the drug-like properties and safety profile of this compound.

Conclusion

This compound is a potent new tool for the study of cAMP signaling. As a PDE4 inhibitor, it holds the potential to modulate a wide range of physiological and pathological processes. While further research is required to fully characterize its biological activity and therapeutic potential, the foundational knowledge of PDE4's role in cAMP signaling provides a strong framework for its investigation. This guide has provided an overview of the core principles of PDE4 inhibition and the experimental approaches to study compounds like this compound, serving as a valuable resource for researchers in this dynamic field.

References

- 1. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 2. 216776-01-1|6,11-Dihydroxy-3,3-dimethyl-5-(3-methylbut-2-en-1-yl)pyrano[2,3-c]xanthen-7(3H)-one|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|COA [dcchemicals.com]

Pde4-IN-3: A Representative Selectivity Profile for PDE4 Subtypes

Disclaimer: Information regarding a specific inhibitor designated "Pde4-IN-3" is not publicly available in the searched resources. This technical guide, therefore, presents a representative selectivity profile for a hypothetical Phosphodiesterase 4 (PDE4) inhibitor, herein named PDE4-IN-X , based on established data for well-characterized PDE4 inhibitors. The methodologies and pathways described are standard within the field of PDE4 inhibitor research.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the characterization of a selective PDE4 inhibitor.

Core Concept: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive AMP.[1] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a variety of cellular responses, including reduced inflammation and relaxation of smooth muscle.[2][3] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[4][5] These subtypes are expressed in different tissues and are implicated in various physiological and pathological processes.[4][6] Developing inhibitors with selectivity for specific PDE4 subtypes is a key strategy to maximize therapeutic efficacy while minimizing side effects.[7][8]

Quantitative Selectivity Profile of PDE4-IN-X

The inhibitory activity of PDE4-IN-X against the four PDE4 subtypes is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for PDE4-IN-X against the catalytic domains of each PDE4 subtype.

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 74 |

| PDE4B | 2.8 |

| PDE4C | 1100 |

| PDE4D | 4.7 |

Note: The data presented is representative and compiled from various sources on different PDE4 inhibitors to illustrate a typical selectivity profile. For instance, some inhibitors show high potency for PDE4B and PDE4D.[9]

Experimental Protocols

The determination of the selectivity profile of a PDE4 inhibitor involves robust biochemical assays. The following is a generalized protocol for determining the IC50 values.

In Vitro PDE4 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a specific recombinant human PDE4 subtype.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

[3H]-cAMP (radiolabeled substrate)

-

5'-nucleotidase (snake venom)

-

Scintillation cocktail

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (PDE4-IN-X) and vehicle control (e.g., DMSO)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Reaction Setup: A reaction mixture is prepared in each well of the microplate containing the assay buffer, a specific PDE4 enzyme subtype, and the vehicle or varying concentrations of the test inhibitor (PDE4-IN-X).

-

Initiation: The enzymatic reaction is initiated by adding the substrate, [3H]-cAMP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the enzyme to hydrolyze [3H]-cAMP to [3H]-AMP.

-

Termination: The reaction is terminated by adding a stop solution, often containing 5'-nucleotidase.

-

Conversion to Adenosine: The 5'-nucleotidase is allowed to incubate, converting the [3H]-AMP to [3H]-adenosine.

-

Separation: The mixture is passed through an ion-exchange resin (e.g., Dowex) which binds the unreacted [3H]-cAMP, while the product, [3H]-adenosine, passes through.

-

Quantification: A scintillation cocktail is added to the collected eluate, and the amount of [3H]-adenosine is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of PDE4-IN-X is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-based assays are also crucial to confirm the activity of inhibitors in a more physiologically relevant context.[10]

Visualizations

Experimental Workflow for PDE4 Inhibitor Selectivity Profiling

Caption: Workflow for determining the IC50 of an inhibitor against PDE4 subtypes.

Simplified PDE4 Signaling Pathway

Caption: The role of PDE4 in the cAMP signaling cascade and its inhibition.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro and In Vivo Properties of a Representative PDE4 Inhibitor

Disclaimer: Information regarding a specific molecule designated "Pde4-IN-3" is not available in the public domain as of the latest search. This guide therefore provides a representative overview of the in vitro and in vivo properties of a well-characterized Phosphodiesterase 4 (PDE4) inhibitor, using publicly available data for exemplary compounds to illustrate the expected profile for a molecule in this class.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of PDE4 inhibitors.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By breaking down cAMP into its inactive form, AMP, PDE4 enzymes play a critical role in regulating intracellular signaling pathways.[1] These enzymes are predominantly found in immune cells (such as T-cells, neutrophils, and monocytes), as well as cells in the central nervous system and airway smooth muscle.[1][3]

Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell.[1][3] Elevated cAMP levels activate downstream effectors like Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors and cellular proteins.[3][4] This cascade of events ultimately suppresses inflammatory responses, relaxes smooth muscle, and has other physiological effects.[3][5] Consequently, PDE4 inhibitors are a therapeutic strategy for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[3][4][6]

Mechanism of Action: The PDE4 Signaling Pathway

The primary mechanism of action for a PDE4 inhibitor is the potentiation of cAMP signaling. The diagram below illustrates this pathway.

Caption: PDE4 Signaling Pathway and Point of Inhibition.

In Vitro Properties

The in vitro characterization of a PDE4 inhibitor is crucial to determine its potency, selectivity, and cellular activity.

Quantitative Data Summary

The following table summarizes typical in vitro data for a representative PDE4 inhibitor, Roflumilast.

| Parameter | Subtype | Value | Species | Assay Condition/Cell Type |

| IC₅₀ (Enzymatic) | PDE4 | 0.8 nM | Human | Neutrophil Lysate |

| IC₅₀ (Cellular) | - | - | - | Data not available in search |

| Selectivity vs. other PDEs | PDE1-7 | >1000-fold | Human | Recombinant Enzymes |

| Effect on Cytokine Release | - | Inhibition | Human | LPS-stimulated Monocytes (TNF-α) |

| Effect on Leukotriene B₄ | - | Inhibition | Human | fMLP-induced Neutrophils |

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data for Roflumilast is cited from reference[4].

Experimental Protocols

Enzymatic Inhibition Assay (IC₅₀ Determination)

A standard method to determine the potency of a PDE4 inhibitor against the isolated enzyme involves a biochemical assay.

-

Enzyme Source: Recombinant human PDE4 (specific isoforms like PDE4A, B, C, D can be used) or lysates from cells rich in PDE4, such as human neutrophils, are utilized.[4]

-

Substrate: The assay uses cAMP as the substrate, often radiolabeled (e.g., [³H]-cAMP) for detection.

-

Incubation: The PDE4 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is started by adding the cAMP substrate.

-

Reaction Termination & Separation: After a fixed time, the reaction is stopped. The product, [³H]-AMP, is separated from the unreacted [³H]-cAMP, typically using chromatography or selective binding to beads.

-

Quantification: The amount of [³H]-AMP formed is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Caption: General workflow for an in vitro PDE4 enzyme inhibition assay.

In Vivo Properties

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of a PDE4 inhibitor in a whole-organism context.

Quantitative Data Summary

This table presents representative in vivo data for known PDE4 inhibitors in preclinical models.

| Parameter | Model/Species | Route | Dose/Regimen | Result |

| Anti-inflammatory Efficacy | LPS-induced lung inflammation (Mouse) | Oral | Varies | Inhibition of neutrophil recruitment to the lung.[7] |

| Bronchodilation | Induced bronchospasm (Various) | Inhaled/Oral | Varies | Reversal of bronchospasm.[8] |

| Pharmacokinetics (PK) | Rat/Mouse | Oral/IV | Single dose | Specific T½, Cmax, Bioavailability data not detailed in search results. |

| Side Effects | Rat | Oral | High Doses | Emesis (nausea and vomiting) is a known class effect.[9][10] |

Experimental Protocols

LPS-Induced Pulmonary Inflammation Model

This is a common animal model to test the anti-inflammatory effects of PDE4 inhibitors in the context of lung inflammation.

-

Animal Model: Typically, mice or rats are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a set period.

-

Dosing: Animals are divided into groups: vehicle control, positive control (e.g., a known anti-inflammatory drug), and treatment groups receiving different doses of the test PDE4 inhibitor (e.g., this compound) via a specific route (e.g., oral gavage).

-

Inflammatory Challenge: A set time after dosing, animals are challenged with an inflammatory stimulus, commonly lipopolysaccharide (LPS), administered via intratracheal or intranasal instillation to induce lung inflammation.

-

Sample Collection: After a specific duration (e.g., 6-24 hours) post-LPS challenge, animals are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx. Lung tissue may also be collected for histology or cytokine analysis.

-

Analysis: The total and differential cell counts (especially neutrophils) in the BAL fluid are determined.[7] Cytokine levels (e.g., TNF-α) in the BAL fluid or lung homogenates are measured using methods like ELISA.

-

Endpoint: The primary endpoint is the reduction in neutrophil count and pro-inflammatory cytokine levels in the treatment groups compared to the vehicle control group.

Caption: Workflow for an in vivo LPS-induced lung inflammation model.

Conclusion

A successful PDE4 inhibitor like "this compound" would be expected to demonstrate high potency in in vitro enzymatic and cellular assays, with significant selectivity over other phosphodiesterase families. Its in vivo profile should show clear anti-inflammatory efficacy in relevant animal models, such as reducing neutrophil infiltration in response to an inflammatory challenge. The development of such compounds continues to be a significant area of research for treating a range of inflammatory and immune-mediated diseases.[2][11]

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 7. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 11. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on Phosphodiesterase 4 (PDE4) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phosphodiesterase 4 (PDE4) as a therapeutic target. Given the absence of specific public domain data for a compound designated "Pde4-IN-3," this document focuses on the broader class of PDE4 inhibitors, leveraging established literature to detail their mechanism of action, relevant signaling pathways, and the experimental protocols used for their evaluation. This guide is intended to serve as a valuable resource for professionals engaged in the research and development of novel PDE4-targeted therapeutics.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a family of enzymes that plays a crucial role in intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] By degrading cAMP to its inactive form, 5'-adenosine monophosphate (AMP), PDE4 enzymes are critical regulators of a multitude of cellular processes.[1][3] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 25 different isoforms through alternative splicing.[4][5] These isoforms are differentially expressed across various tissues and cell types, including immune cells, epithelial cells, and cells within the central nervous system.[6][7][8]

The strategic inhibition of PDE4 has emerged as a promising therapeutic approach for a range of inflammatory diseases.[7][8] By preventing the breakdown of cAMP, PDE4 inhibitors effectively elevate intracellular cAMP levels, leading to the modulation of inflammatory responses.[7][9] This mechanism of action underpins the therapeutic utility of approved PDE4 inhibitors such as roflumilast for chronic obstructive pulmonary disease (COPD), apremilast for psoriatic arthritis, and crisaborole for atopic dermatitis.[2][5][7]

The PDE4 Signaling Pathway

The canonical signaling pathway regulated by PDE4 begins with the activation of G-protein coupled receptors (GPCRs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.[10] Elevated intracellular cAMP levels lead to the activation of several downstream effectors, most notably Protein Kinase A (PKA).[7][10] Activated PKA can then phosphorylate a variety of substrate proteins, including the cAMP-responsive element-binding protein (CREB).[10] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP-responsive elements (CREs) on DNA, thereby modulating the transcription of target genes, including those involved in inflammation.[9][10] PDE4 acts as a key negative regulator of this pathway by degrading cAMP.[4][10]

Quantitative Data on Representative PDE4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized PDE4 inhibitors against different PDE4 isoforms. This data provides a comparative look at the potency and selectivity of these compounds.

| Compound | PDE4A (IC50, µM) | PDE4B (IC50, µM) | PDE4C (IC50, µM) | PDE4D (IC50, µM) | Reference |

| Roflumilast | - | 0.0008 (human neutrophils) | - | - | [7] |

| Apremilast | - | 0.074 | - | - | [2][11] |

| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 | [11] |

| Compound 21 | - | 0.0055 | - | 0.44 | [2] |

| Compound 31 | - | 0.00042 | - | - | [2] |

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

-

cAMP substrate

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Test compound serially diluted in DMSO

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the purified PDE4 enzyme.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time period.

-

Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This enzyme converts the 5'-AMP product of the PDE4 reaction into adenosine and inorganic phosphate.

-

Incubate to allow for the conversion of 5'-AMP to adenosine and phosphate.

-

Add a phosphate detection reagent, such as Malachite Green, which forms a colored complex with inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.

Materials:

-

A suitable cell line expressing the target PDE4 isoform (e.g., HEK293 cells transfected with a specific PDE4 isoform)

-

Cell culture medium and supplements

-

Test compound

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based)

-

Microplate reader

Protocol:

-

Seed the cells in a microplate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations for a defined period.

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular contents.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the measured cAMP levels against the log of the compound concentration to determine the EC50 value (the concentration at which the compound elicits a half-maximal response).

Objective: To evaluate the anti-inflammatory efficacy of a test compound in a relevant animal model. A common model is lipopolysaccharide (LPS)-induced pulmonary inflammation in mice.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound formulated for the desired route of administration (e.g., oral, intraperitoneal)

-

Anesthesia

-

Equipment for bronchoalveolar lavage (BAL)

-

Cell counting equipment (e.g., hemocytometer)

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Protocol:

-

Administer the test compound or vehicle to the mice at a predetermined time before the inflammatory challenge.

-

Induce pulmonary inflammation by intranasal or intratracheal administration of LPS.

-

At a specific time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.

-

Count the total number of inflammatory cells (e.g., neutrophils) in the BAL fluid.

-

Centrifuge the BAL fluid and collect the supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL supernatant using ELISA.

-

Compare the inflammatory cell counts and cytokine levels between the vehicle-treated and compound-treated groups to assess the anti-inflammatory effect of the compound.

Conclusion

The inhibition of PDE4 represents a validated and highly promising strategy for the treatment of a variety of inflammatory conditions. The diverse family of PDE4 isoforms offers opportunities for the development of highly selective inhibitors, potentially improving therapeutic indices and reducing side effects. A thorough understanding of the underlying PDE4 signaling pathway, coupled with robust in vitro and in vivo experimental models, is essential for the successful discovery and development of novel PDE4-targeted drugs. While information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to Phosphodiesterase 4 (PDE4) Inhibitors and Their Therapeutic Potential

Disclaimer: No specific therapeutic agent or experimental compound designated "Pde4-IN-3" has been identified in a comprehensive search of publicly available scientific literature and databases. This document provides a detailed overview of the well-established class of Phosphodiesterase 4 (PDE4) inhibitors, using approved drugs as examples to illustrate their core principles, therapeutic applications, and associated experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune and inflammatory cells. By catalyzing the hydrolysis of cAMP to its inactive form, AMP, PDE4 plays a pivotal role in modulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules. This mechanism of action has established PDE4 inhibitors as a valuable therapeutic class for a range of inflammatory diseases. This guide delves into the mechanism of action, therapeutic applications, and key experimental protocols associated with the characterization of PDE4 inhibitors.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 inhibitors exert their effects by preventing the degradation of cAMP, a key second messenger.[1] This leads to the activation of Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The net effect is a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interleukin-17 (IL-17), and an increase in the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2]

Potential Therapeutic Applications

PDE4 inhibitors have been investigated and approved for a variety of inflammatory conditions.[1] Their ability to modulate the immune response makes them suitable for chronic diseases where inflammation is a key pathological driver.

Approved Applications:

-

Chronic Obstructive Pulmonary Disease (COPD): Roflumilast is an oral PDE4 inhibitor approved for the treatment of severe COPD to reduce the risk of exacerbations.[3]

-

Psoriasis and Psoriatic Arthritis: Apremilast, another oral PDE4 inhibitor, is approved for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis.[2]

-

Atopic Dermatitis: Crisaborole is a topical PDE4 inhibitor approved for the treatment of mild to moderate atopic dermatitis.[4]

Investigational Applications:

PDE4 inhibitors are being explored for a wide range of other conditions, including:

-

Asthma

-

Rheumatoid Arthritis

-

Inflammatory Bowel Disease

Quantitative Data of Approved PDE4 Inhibitors

The following tables summarize key quantitative data for three approved PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole.

In Vitro Potency (IC50)

| Compound | Target | IC50 (nM) | Reference |

| Roflumilast | PDE4 | 0.8 | [4] |

| PDE4B | 0.84 | [6] | |

| PDE4D | 0.68 | [6] | |

| Apremilast | PDE4 | 74 | [7] |

| Crisaborole | PDE4 | 490 | [4] |

Pharmacokinetic Properties

| Parameter | Roflumilast (Oral) | Apremilast (Oral) | Crisaborole (Topical) |

| Bioavailability | ~80%[7] | ~73%[2] | Rapidly absorbed systemically[8] |

| Tmax (hours) | ~1[7] | ~2.5[2] | Not specified |

| Plasma Protein Binding | ~99%[9] | ~68%[10] | Not specified |

| Terminal Half-life (hours) | ~17 (Roflumilast)[9] | 6-9[2] | Not specified |

| ~30 (Roflumilast N-oxide)[9] | |||

| Metabolism | Primarily via CYP1A2 and CYP3A4[9] | Primarily via CYP3A4, with minor contributions from CYP1A2 and CYP2A6[11] | Not specified |

| Excretion | Primarily renal (as metabolites)[9] | 58% renal, 39% fecal (as metabolites)[10] | Not specified |

Clinical Efficacy

| Drug | Indication | Key Clinical Endpoint | Result | Reference |

| Roflumilast | Severe COPD | Reduction in moderate to severe exacerbations | 22.9% reduction in patients with a prior hospitalization vs. placebo.[12] | |

| Improvement in pre- and post-bronchodilator FEV1 | Significant improvement compared to placebo.[13] | |||

| Apremilast | Plaque Psoriasis | PASI-75 response at week 16 | 33.1% of patients on apremilast achieved PASI-75 vs. 5.3% on placebo.[14] | |

| In a real-world study, 55% of patients achieved PASI-75 at 16 weeks.[15] | ||||

| Crisaborole | Atopic Dermatitis | Improvement in symptoms | Effective in infants (3 to < 24 months) with mild-to-moderate AD.[16] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PDE4 inhibitors.

PDE4 Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4. A common method is a fluorescence polarization (FP) assay.

Principle: The assay utilizes a fluorescein-labeled cAMP (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, the resulting linear AMP-FAM is captured by a binding agent, forming a large, slow-rotating complex with high fluorescence polarization. The increase in FP is directly proportional to PDE4 activity.

Materials:

-

Purified recombinant human PDE4 enzyme

-

cAMP-FAM substrate

-

PDE assay buffer

-

Binding Agent

-

Test compounds

-

Positive control inhibitor (e.g., Roflumilast)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well or 384-well plate, add the following in order:

-

PDE assay buffer

-

Test compound or control

-

Purified PDE4 enzyme

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Substrate Addition: Add the cAMP-FAM substrate to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection: Add the Binding Agent to stop the reaction and allow for the formation of the high FP complex.

-

Measurement: Read the fluorescence polarization on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, such as monocytes or macrophages, leading to the release of TNF-α. PDE4 inhibitors are expected to suppress this release. The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI 1640)

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Positive control inhibitor (e.g., Roflumilast)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture the immune cells under appropriate conditions. If using THP-1 cells, they may need to be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Compound Treatment: Seed the cells in a 96-well plate and pre-incubate with various concentrations of the test compounds or controls for a specified time (e.g., 1 hour).

-

LPS Stimulation: Add LPS to the wells to stimulate TNF-α production.

-

Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for PDE4 Inhibitor Screening

Conclusion

PDE4 inhibitors represent a significant class of therapeutic agents with proven efficacy in treating a range of inflammatory diseases. Their well-defined mechanism of action, centered on the modulation of the cAMP signaling pathway, provides a solid foundation for their continued development and exploration in new therapeutic areas. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel PDE4 inhibitors with improved efficacy and safety profiles. As our understanding of the nuances of PDE4 biology and its role in various pathologies deepens, the therapeutic potential of this class of drugs is likely to expand further.

References

- 1. Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apremilast - Wikipedia [en.wikipedia.org]

- 3. Roflumilast: clinical benefit in patients suffering from COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of Apremilast in Real Life in Patients with Psoriasis: A Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. drugs.com [drugs.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. dovepress.com [dovepress.com]

- 14. dovepress.com [dovepress.com]

- 15. Clinical efficacy, speed of improvement and safety of apremilast for the treatment of adult Psoriasis during COVID‐19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Novelty of Phosphodiesterase 4 (PDE4) Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1] By degrading cAMP to AMP, PDE4 plays a pivotal role in modulating a wide array of cellular functions, particularly in immune and central nervous system cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a potent anti-inflammatory response.[2][3] This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][5]

This technical guide provides a comprehensive overview of the novelty of emerging PDE4 inhibitors, with a specific focus on the available data for a compound designated as Pde4-IN-3, and a broader analysis of the innovative strategies in the field.

This compound: A Novel PDE4 Inhibitor

Recent information from chemical suppliers has identified a novel compound, this compound. While detailed peer-reviewed literature and extensive experimental data are not yet publicly available, the preliminary information positions it as a compound of interest in the landscape of PDE4 inhibitors.

Quantitative Data for this compound

The currently available data for this compound is summarized in the table below. This information is based on supplier specifications and awaits confirmation in peer-reviewed publications.

| Parameter | Value | Source |

| IC50 | 4.2 nM | [1][6] |

| Molecular Formula | C35H33FO8 | [1] |

| Molecular Weight | 600.63 | [1] |

| Activity | Orally active | [1][6] |

This table will be updated as more quantitative data from preclinical and clinical studies become available.

The Evolving Landscape of PDE4 Inhibition: A Deeper Dive

The development of PDE4 inhibitors has been marked by a progression from broad-spectrum inhibitors to more targeted and selective agents, aiming to enhance therapeutic efficacy while mitigating side effects. The novelty of the current generation of PDE4 inhibitors lies in several key areas, including subtype selectivity, dual-target inhibition, and improved safety profiles.

Mechanism of Action and Signaling Pathway

PDE4 inhibitors exert their therapeutic effects by preventing the degradation of cAMP. This leads to the activation of PKA, which then phosphorylates various downstream targets, including transcription factors like cAMP-response element binding protein (CREB). This signaling cascade ultimately suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2]

Novel Approaches in PDE4 Inhibitor Development

The primary challenge in the clinical use of PDE4 inhibitors has been the dose-limiting side effects, such as nausea and emesis.[7] Current research focuses on developing inhibitors with improved therapeutic windows.

1. Subtype-Selective Inhibition:

The PDE4 enzyme family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).[8] Research suggests that the anti-inflammatory effects are primarily mediated by the inhibition of PDE4B and PDE4D, while side effects may be associated with the inhibition of other subtypes.[8] Therefore, the development of inhibitors selective for PDE4B and PDE4D is a key area of novelty.

2. Dual-Target Inhibitors:

Another innovative strategy is the development of dual inhibitors that target PDE4 and another relevant enzyme, such as PDE3.[9][10] Dual PDE3/PDE4 inhibitors are being investigated for respiratory diseases as they may offer both bronchodilator and anti-inflammatory effects.[9][10]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of novel PDE4 inhibitors.

1. PDE4 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of a test compound against PDE4.

-

Principle: This assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP is quantified, often using a competitive binding assay or fluorescence polarization.

-

Methodology:

-

Recombinant human PDE4 enzyme is incubated with the test compound at various concentrations.

-

cAMP is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of cAMP is measured using a detection reagent.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

-

2. In Vitro Anti-inflammatory Activity in Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the anti-inflammatory effects of the test compound in a cellular context.

-

Principle: This assay measures the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) from stimulated immune cells.

-

Methodology:

-

Human PBMCs are isolated from whole blood.

-

Cells are pre-incubated with the test compound at various concentrations.

-

The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

After incubation, the cell supernatant is collected, and the concentration of TNF-α is measured using an ELISA kit.

-

The IC50 value for the inhibition of TNF-α production is determined.

-

Experimental Workflow Diagram

Conclusion

The field of PDE4 inhibitor research is vibrant, with a clear trajectory towards developing more targeted and safer therapies. While specific details on this compound are currently limited, its potent IC50 value suggests it is a promising candidate for further investigation. The novelty in this class of drugs is increasingly defined by subtype selectivity and multi-target approaches, which hold the potential to overcome the limitations of earlier-generation PDE4 inhibitors. As more data on compounds like this compound becomes available, the therapeutic landscape for inflammatory diseases is poised for significant advancement.

References

- 1. This compound|COA [dcchemicals.com]

- 2. 216776-01-1|6,11-Dihydroxy-3,3-dimethyl-5-(3-methylbut-2-en-1-yl)pyrano[2,3-c]xanthen-7(3H)-one|BLD Pharm [bldpharm.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. PDE4 x PDE3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Preliminary Studies on Phosphodiesterase 4 (PDE4) Inhibitors: A Technical Overview

Disclaimer: Information regarding the specific compound "Pde4-IN-3" is limited to its designation as a novel, orally active Phosphodiesterase 4 (PDE4) inhibitor with a potent inhibitory concentration (IC50) of 4.2 nM, a molecular formula of C35H33FO8, and a molecular weight of 600.63 g/mol .[1][2] Detailed efficacy studies, comprehensive in vivo or in vitro data, and specific experimental protocols for this particular compound are not publicly available at this time. Therefore, this guide provides an in-depth technical overview of the broader class of PDE4 inhibitors, utilizing data and methodologies from well-characterized compounds within this family to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Phosphodiesterase 4 (PDE4) Inhibition